Methoxyfenozide

Übersicht

Beschreibung

Methoxyfenozide, also known by its trade names Runner 2FR and Intrepid 2FR , belongs to the second generation of diacylhydrazine insect growth regulators. It exhibits highly selective insecticidal activity against lepidopterous pests, particularly those in the order Lepidoptera. Unlike some other insecticides, it lacks penetration and systemic activity, primarily acting through ingestion (oral toxicity) and, to a lesser extent, contact and ovicidal effects .

Vorbereitungsmethoden

Synthesewege:: Methoxyfenozid wurde 1990 von Rohm-Hass entdeckt und 1996 veröffentlicht. Obwohl die spezifischen Synthesewege proprietär sind, wird die Verbindung unter Verwendung etablierter chemischer Transformationen synthetisiert.

Industrielle Produktion:: Die industrielle Produktion von Methoxyfenozid beinhaltet die großtechnische Synthese, die typischerweise in spezialisierten Einrichtungen durchgeführt wird. Leider bleiben detaillierte Informationen über den genauen industriellen Prozess vertraulich.

Analyse Chemischer Reaktionen

Reaktionen:: Methoxyfenozid greift in erster Linie in das normale Wachstum und die Entwicklung von Insekten ein. Es wirkt als Insektenwachstumsregulator (IGR), stört die Häutung (Ekdyse) und hemmt die Nahrungsaufnahme. Bemerkenswert ist, dass es selektiv nur die Larven von Lepidoptera betrifft, was es zu einem wertvollen Werkzeug für das Schädlingsmanagement macht.

Häufige Reagenzien und Bedingungen:: Während bestimmte Reagenzien und Bedingungen für die Synthese von Methoxyfenozid proprietär sind, deutet seine Wirkungsweise auf eine Interferenz mit hormonellen Signalwegen hin, die an der Insektenentwicklung beteiligt sind.

Hauptprodukte:: Das Hauptprodukt der Wirkung von Methoxyfenozid ist die Hemmung des Larvenwachstums und der Häutung, was zu einem Tod vor Erreichen der Reife führt.

Wissenschaftliche Forschungsanwendungen

Methoxyfenozid findet Anwendung in verschiedenen Bereichen:

Landwirtschaft: Wirksam gegen Schädlinge wie den Baumwollkapselwurm, den Kohlweißling, die Kohlmotte und andere in Kulturen wie Kreuzblütlern, Baumwolle, Äpfeln und Reis.

Forstwirtschaft: Wird zum Schutz von Bäumen vor Blattfraßschädlingen eingesetzt.

Umweltschutz: Methoxyfenozid hat ein günstiges Umweltprofil und schont nützliche Insekten, Milben und Bestäuber.

5. Wirkmechanismus

Der Mechanismus von Methoxyfenozid beinhaltet die Störung der hormonellen Regulation des Insekts, insbesondere die Interferenz mit der Ekdysteroidbiosynthese. Durch die gezielte Beeinträchtigung des Häutungsprozesses des Insekts wird eine ordnungsgemäße Entwicklung verhindert und letztendlich zum Tod geführt.

Wirkmechanismus

Methoxyfenozide’s mechanism involves disrupting the insect’s hormonal regulation, specifically interfering with ecdysteroid biosynthesis. By targeting the insect’s molting process, it prevents proper development and ultimately leads to mortality.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit:: Methoxyfenozid zeichnet sich durch seine selektive Wirkung gegen Lepidoptera-Larven und seine fehlende systemische Wirkung aus. Es steht im Gegensatz zu anderen Diacylhydrazin-Insektiziden wie Chlorantraniliprol und Indoxacarb.

Ähnliche Verbindungen:: Andere Diacylhydrazin-Insektizide umfassen:

Chlorantraniliprol: Breitband-Insektizid.

Indoxacarb: Wirksam gegen verschiedene Schädlinge.

Biologische Aktivität

Methoxyfenozide is a synthetic insecticide belonging to the class of ecdysone agonists, which mimic the action of the natural hormone ecdysone in insects. This compound is primarily used for controlling lepidopteran pests in agriculture due to its selective toxicity and low environmental impact. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolism, toxicity, and resistance development.

This compound functions by binding to the ecdysone receptor in insects, leading to premature molting and ultimately death. This mechanism is particularly effective against larvae of various pest species. The compound induces a series of physiological changes that disrupt normal growth and development, making it an effective tool for pest management.

Metabolism and Toxicokinetics

Research indicates that this compound is rapidly metabolized in mammals and insects. Following oral administration in rats, peak plasma levels are reached within 15-30 minutes, with the liver showing the highest concentrations. Approximately 62-70% of the administered dose is systemically absorbed, with most excreted in feces (90-95%) and a smaller fraction in urine (5-10%) .

Metabolic Pathways:

- Demethylation

- Glucuronidation

- Hydroxylation

These metabolic processes result in several metabolites, with primary metabolites identified as M14 (desmethylated parent) and M24 (hydroxy methyl derivative) .

Toxicity Profile

This compound exhibits low acute toxicity across various routes of exposure:

Long-term studies have shown no significant adverse effects on reproduction or developmental outcomes in rats and dogs at high doses . In chronic exposure studies, no treatment-related changes were observed in organ weight or histopathological findings, indicating a favorable safety profile for non-target species .

Resistance Development

Resistance to this compound has been documented in certain insect populations. For instance, a study on Chrysoperla carnea revealed a significant increase in resistance levels after multiple generations of exposure, with LC50 values escalating from 731.51 to 26275.66 μg/ml . This resistance can be attributed to genetic factors such as heritability and metabolic adaptations.

Case Studies

-

Toxicity Assessment :

A two-generation reproductive toxicity study in rats demonstrated no adverse effects on estrus cycling or sperm quality at doses up to 10 mg/kg . -

Environmental Impact :

Studies on this compound's dissipation in crops like litchi showed recovery rates of 83–97%, indicating effective degradation without significant accumulation . -

Synergistic Effects :

Research has shown that combining this compound with mesoporous silica nanoparticles enhances its insecticidal activity against Plutella xylostella, suggesting potential for improved formulations .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Oral LD50 | >5000 mg/kg |

| Dermal LD50 | >5000 mg/kg |

| Inhalation LC50 | >4300 mg/kg |

| Metabolites Identified | M14, M24 (major), among others |

| Resistance Development | Significant increase observed in C. carnea |

| Environmental Recovery | 83–97% recovery rates in crops |

Eigenschaften

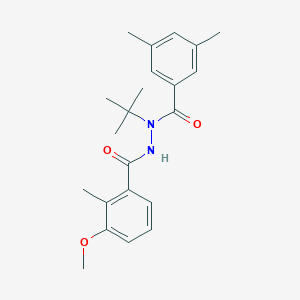

IUPAC Name |

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWEPFNJXQPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032628 | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

161050-58-4 | |

| Record name | Methoxyfenozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyfenozide [ISO:ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.